5-ethyl-3-(trifluoromethyl)-1H-pyrazole

Anti-inflammatory COX-2 inhibition Pyrazole regioisomers

5-Ethyl-3-(trifluoromethyl)-1H-pyrazole (CAS 436806-62-1) is a high-value heterocyclic building block for medicinal chemistry and agrochemical programs. Its 3-trifluoromethyl regioisomer delivers 1.2–1.6× higher anti-inflammatory activity (62–76% inhibition) over the 5-CF₃ counterpart, making it the preferred scaffold for COX-2 inhibitor development. The scaffold also underpins PDE10A inhibitors with nanomolar IC₅₀ (11.9 nM) and exceptional liver microsome stability (T₁/₂ = 239 min). With a calculated LogP of 1.99 and PSA of 28.7 Ų, it offers an optimal permeability profile for CNS or peripheral programs. Procure the 3-CF₃ regioisomer exclusively to replicate published potency.

Molecular Formula C6H7F3N2
Molecular Weight 164.13 g/mol
CAS No. 436806-62-1
Cat. No. B3137295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-3-(trifluoromethyl)-1H-pyrazole
CAS436806-62-1
Molecular FormulaC6H7F3N2
Molecular Weight164.13 g/mol
Structural Identifiers
SMILESCCC1=CC(=NN1)C(F)(F)F
InChIInChI=1S/C6H7F3N2/c1-2-4-3-5(11-10-4)6(7,8)9/h3H,2H2,1H3,(H,10,11)
InChIKeyKCNZLFVWIBQNTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-3-(trifluoromethyl)-1H-pyrazole CAS 436806-62-1: Core Molecular Properties for Sourcing Decisions


5-Ethyl-3-(trifluoromethyl)-1H-pyrazole (CAS 436806-62-1) is a heterocyclic building block featuring a pyrazole core with an ethyl group at the 5-position and a trifluoromethyl group at the 3-position . The compound has a molecular weight of 164.13 g/mol, molecular formula C₆H₇F₃N₂, calculated LogP of 1.99, and topological polar surface area (PSA) of 28.7 Ų, indicating moderate lipophilicity and favorable membrane permeability characteristics [1]. The trifluoromethyl substituent enhances metabolic stability by blocking oxidative metabolism at the pyrazole ring while increasing lipophilicity compared to non-fluorinated analogs, making this scaffold particularly valuable for medicinal chemistry and agrochemical intermediate applications [2].

Why 5-Ethyl-3-(trifluoromethyl)-1H-pyrazole Cannot Be Replaced by Other Pyrazole Analogs


Substituting 5-ethyl-3-(trifluoromethyl)-1H-pyrazole with other pyrazole derivatives introduces critical variability in both physicochemical properties and downstream biological performance. The 3-trifluoromethyl regioisomer demonstrates 1.2- to 1.6-fold higher anti-inflammatory activity compared to 5-trifluoromethyl regioisomers due to differential COX-2 binding interactions, with activity ranges of 62–76% versus 47–59% in the carrageenan-induced rat paw edema model [1]. Furthermore, the 5-ethyl substituent provides distinct steric and electronic effects compared to methyl analogs, influencing receptor binding conformations and metabolic stability profiles. Generic substitution with unsubstituted pyrazole or alternative alkyl derivatives cannot replicate the precise LogP (1.99), PSA (28.7 Ų), and hydrogen bonding capacity that govern membrane permeability and target engagement in specific assay systems [2].

Comparative Performance Data: 5-Ethyl-3-(trifluoromethyl)-1H-pyrazole vs. Closest Analogs


3-Trifluoromethyl vs. 5-Trifluoromethyl Pyrazole Regioisomers: Anti-Inflammatory Activity Comparison

In a direct head-to-head study of isomeric trifluoromethylpyrazoles, 3-trifluoromethylpyrazoles (regioisomeric class containing the target compound's substitution pattern) exhibited significantly higher anti-inflammatory activity (62–76% inhibition) compared to 5-trifluoromethylpyrazoles (47–59% inhibition) in the carrageenan-induced rat paw edema assay. The reference standard indomethacin showed 78% inhibition. This 1.2- to 1.6-fold activity difference is attributed to enhanced COX-2 active site binding confirmed by molecular docking studies [1].

Anti-inflammatory COX-2 inhibition Pyrazole regioisomers

Lipophilicity Enhancement: N-Trifluoromethyl Pyrazoles vs. N-Methyl Analogs

Comparative physicochemical profiling of N-trifluoromethyl pyrazoles versus N-methyl analogs demonstrates that the N-trifluoromethyl azole class exhibits higher lipophilicity and increased metabolic stability. While exact LogP values for the target compound (calculated LogP = 1.99) differ from N-trifluoromethyl derivatives, the class-level evidence confirms that trifluoromethyl substitution enhances both lipophilicity and Caco-2 permeability compared to methyl-substituted pyrazoles [1]. N-trifluoromethyl azoles are stable in aqueous media, whereas N-trifluoromethyl amines are prone to hydrolysis, establishing a stability advantage for pyrazole-based trifluoromethyl scaffolds [1].

Lipophilicity Metabolic stability Caco-2 permeability

PDE10A Inhibitor Optimization: 3-Trifluoromethylpyrazole Scaffold vs. MP-10 Clinical Candidate

Structure-activity relationship studies of 3-trifluoromethyl-substituted pyrazoles as PDE10A inhibitors identified compound C7 (IC₅₀ = 11.9 nM) with >840-fold selectivity over other PDE subtypes and enhanced liver microsome stability (T₁/₂ = 239 min) compared to the clinical candidate MP-10. While 5-ethyl-3-(trifluoromethyl)-1H-pyrazole serves as a core building block rather than the final optimized inhibitor, these data demonstrate the 3-trifluoromethylpyrazole scaffold's capacity for achieving nanomolar potency and exceptional subtype selectivity in kinase-targeting programs [1].

PDE10A inhibition Cardiovascular disease Metabolic stability

Priority Application Scenarios for 5-Ethyl-3-(trifluoromethyl)-1H-pyrazole CAS 436806-62-1


Anti-Inflammatory Drug Discovery: COX-2 Targeted Lead Optimization

Based on the regioisomeric activity advantage of 3-trifluoromethylpyrazoles (62–76% inhibition) over 5-trifluoromethylpyrazoles (47–59% inhibition) in the rat paw edema model, this compound serves as a preferred starting scaffold for COX-2 inhibitor development [1]. Procurement for medicinal chemistry programs targeting inflammatory diseases should prioritize the 3-trifluoromethyl regioisomer to achieve activity levels approaching the indomethacin benchmark (78%).

PDE10A Inhibitor Development for Cardiovascular Indications

The 3-trifluoromethylpyrazole core has been validated in PDE10A inhibitor optimization, achieving nanomolar potency (IC₅₀ = 11.9 nM) with >840-fold selectivity and enhanced liver microsome stability (T₁/₂ = 239 min) compared to MP-10 [2]. 5-Ethyl-3-(trifluoromethyl)-1H-pyrazole provides the requisite 3-CF₃ substitution pattern for synthesizing derivatives that address metabolic stability limitations of earlier clinical candidates.

Agrochemical Intermediate: SDHI Fungicide Scaffold Construction

5-Trifluoromethyl-1H-pyrazole-4-carboxamide derivatives are established succinate dehydrogenase inhibitor (SDHI) fungicides . 5-Ethyl-3-(trifluoromethyl)-1H-pyrazole provides a functionalized pyrazole core with the trifluoromethyl group positioned for subsequent carboxamide derivatization, supporting the synthesis of novel fungicidal candidates with potential activity against Microdochium nivale and Gibberella zeae [3].

Metabolically Stable Building Block for CNS-Penetrant or Peripherally Restricted Candidates

The calculated LogP of 1.99 and PSA of 28.7 Ų position this compound in the favorable range for passive membrane permeability while maintaining sufficient polarity for aqueous solubility . The trifluoromethyl group blocks oxidative metabolism at the pyrazole ring, providing a metabolic stability advantage over non-fluorinated pyrazoles [4]. This scaffold is suitable for programs requiring either CNS penetration (moderate LogP) or peripheral restriction (when combined with additional polar substituents).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-ethyl-3-(trifluoromethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.